molecular formula C9H10BrClO B1373889 2-(4-Bromo-2-chlorophenyl)propan-2-ol CAS No. 875307-00-9

2-(4-Bromo-2-chlorophenyl)propan-2-ol

Cat. No. B1373889
Key on ui cas rn: 875307-00-9
M. Wt: 249.53 g/mol
InChI Key: DSLNANFLPLEUSI-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

1.88 ml of a 3 molar solution of methyl magnesium bromide in ether were added dropwise to a solution of 470 mg (1.88 mmol) of 4-bromo-2-chloro-benzoic acid methyl ester [CAS 185312-82-7] in 20 ml THF at −78° C. The reaction mixture was then warmed to rt and stirred overnight. The mixture was then poured into sat. ammonium chloride solution and extracted with ether. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (0 to 20% ether in pentane). The title compound was obtained as a colorless liquid (415 mg, 82%). 1H NMR (CDCl3, 300 MHz): δ 1.71 (s, 6H), 2.39 (s, 1H), 7.38 (dd, J=8.5 and 2.1 Hz, 1H), 7.52 (d, J=2.1 Hz, 1H), 7.58 (d, J=8.5 Hz, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.COC(=O)[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[Cl:14].[Cl-].[NH4+].CC[O:20][CH2:21][CH3:22]>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:21]([OH:20])([CH3:22])[CH3:1])=[C:8]([Cl:14])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
470 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)Br)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (0 to 20% ether in pentane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)(C)O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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